molecular formula C12H15F2NO B2740203 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol CAS No. 414877-37-5

1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol

Cat. No.: B2740203
CAS No.: 414877-37-5
M. Wt: 227.255
InChI Key: FQQLIVFCYSBCBI-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol is a piperidine-based chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a hydroxy group and a 3,4-difluorobenzyl moiety, a structural pattern commonly found in molecules designed to interact with the central nervous system . Piperidine derivatives are versatile scaffolds in scientific research, often utilized in the synthesis of more complex molecules for pharmaceutical applications . Researchers value this compound as a key intermediate for exploring structure-activity relationships, particularly in the development of receptor ligands. Its structural attributes make it a valuable precursor for further chemical modification, such as functional group transformations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQLIVFCYSBCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural and inferred properties of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol and related compounds:

Compound Name Phenyl Substituents Piperidine Substitution Molecular Weight LogP (Predicted) Key Features Evidence Source
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol 3,4-diF 3-OH ~239.24 ~1.5 Hydrogen donor at C3; balanced electronegativity -
1-(3,4-Dichloro-benzyl)-piperidin-4-ol 3,4-diCl 4-OH ~270.15 ~2.8 Higher lipophilicity; shifted OH position
1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Oxadiazole ring 3-OH 211.26 ~0.9 Heterocyclic substituent; reduced lipophilicity
1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol 2-Cl, 6-F 3-OH ~245.69 ~2.1 Mixed halogenation; steric effects
1-((4'-Fluoro-3-methyl-biphenyl-2-yl)methyl)piperidine 4'-F, 3-methyl No OH 269.35 ~3.2 Biphenyl system; lacks hydrogen-bond donor
Key Observations:

Substituent Electronegativity and Lipophilicity: The 3,4-difluorophenyl group provides moderate electronegativity and lower lipophilicity (predicted LogP ~1.5) compared to dichloro analogs (LogP ~2.8) . This balance may enhance solubility and target binding in polar environments.

Hydroxyl Group Position: The 3-OH position in the target compound enables hydrogen bonding, a critical feature absent in non-hydroxylated analogs like 1-((4'-fluoro-3-methyl-biphenyl-2-yl)methyl)piperidine . 4-OH substitution (e.g., 1-(3,4-dichloro-benzyl)-piperidin-4-ol) may alter spatial interactions with biological targets due to positional isomerism .

Heterocyclic Modifications: Replacement of the phenyl group with a 3-ethyl-1,2,4-oxadiazole ring () reduces molecular weight (211.26 vs.

Biological Activity

1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a piperidine ring substituted with a 3,4-difluorobenzyl group, which significantly influences its pharmacological properties. The presence of fluorine atoms enhances lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

The mechanism by which 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol exerts its effects involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, possibly through competitive binding at the active site due to the hydroxyl group forming hydrogen bonds with amino acid residues.
  • Receptor Binding : It interacts with neurotransmitter receptors, which may modulate pathways involved in neurological functions. This interaction is enhanced by the difluorophenyl group.

Enzyme Inhibition

Research indicates that 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Preliminary studies suggest it could reduce the production of prostaglandins, implicating potential anti-inflammatory effects .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The apoptotic effects observed in these studies suggest that 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol may also induce apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits COX enzymes; reduces PGE2 production
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits proliferation
Neurological EffectsModulates neurotransmitter receptor activity; potential analgesic properties

Case Study: Anti-inflammatory Effects

A study conducted on piperidine derivatives found that compounds similar to 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol exhibited significant inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, indicating promising anti-inflammatory potential .

Case Study: Anticancer Screening

In cellular assays, derivatives based on the piperidine scaffold showed effective inhibition of microtubule assembly at concentrations as low as 20 µM. Further evaluation confirmed that these compounds could enhance caspase-3 activity, indicating their role as pro-apoptotic agents in cancer therapy .

Q & A

Basic: What synthetic routes are recommended for 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol, and how can byproduct formation be minimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of a piperidin-3-ol precursor with a 3,4-difluorobenzyl halide. Protecting groups (e.g., Boc) for the piperidine nitrogen may improve regioselectivity. Optimization of reaction conditions—such as solvent polarity (e.g., DMF or THF), temperature (40–60°C), and base (K₂CO₃)—can reduce side reactions like over-alkylation. Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical. Impurity profiling via HPLC (C18 column, 70:30 MeOH/H₂O) ensures purity >95% .

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy : ¹H (400 MHz) and ¹³C (100 MHz) in DMSO-d₆ to confirm substitution patterns and fluorine coupling constants .
  • HPLC-MS : C18 column with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion confirmation .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intramolecular hydrogen bonding .
TechniqueKey ParametersApplication
¹H NMR400 MHz, DMSO-d₆Substituent positioning
HPLC70:30 MeOH/H₂OPurity >98%
X-raySingle-crystalAbsolute configuration

Advanced: How do the 3,4-difluorophenyl and piperidin-3-ol moieties influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:
The 3,4-difluorophenyl group enhances lipophilicity (LogP ~1.5–2.0) and metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electron-withdrawing effect increases hydrogen-bond acceptor potential, improving target binding (e.g., CNS receptors). The piperidin-3-ol moiety introduces a chiral center; stereoselective synthesis (e.g., asymmetric catalysis) is required to isolate the active enantiomer. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinity to targets like σ receptors .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Standardization strategies include:

  • Orthogonal Assays : Compare results from fluorescence-based binding assays with radioligand displacement studies.
  • Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., Z-score transformation).
  • Structured Reporting : Document experimental conditions (pH, temperature, solvent) rigorously to identify confounding variables .

Advanced: What in silico strategies predict the compound’s environmental fate or metabolic pathways?

Methodological Answer:

  • QSAR Models : Predict biodegradability using EPI Suite™ or TEST software, focusing on hydrolysis half-life and bioavailability.
  • Metabolic Pathway Prediction : Use Schrödinger’s BioLuminate to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • Environmental Impact : Assess bioaccumulation potential via logKow values and soil adsorption coefficients (Koc) .

Basic: What protocols ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Protect from light in amber vials at –20°C under nitrogen. Desiccants (silica gel) prevent hydrolysis of the hydroxyl group.
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring.
  • Handling : Use inert atmosphere (glovebox) for air-sensitive reactions .

Advanced: How can enantiomeric purity be ensured during synthesis and analysis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IA column with heptane/ethanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis.
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective synthesis .

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